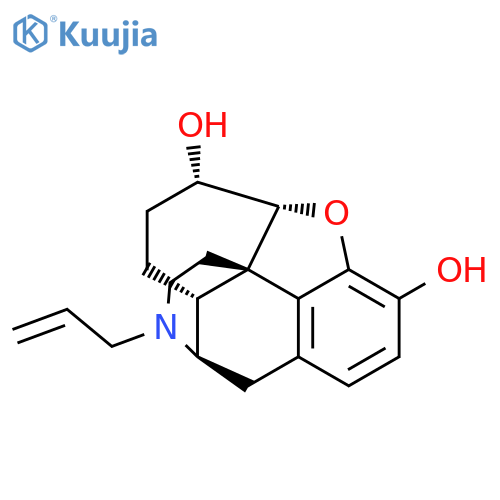

Cas no 53154-12-4 (Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-)

53154-12-4 structure

商品名:Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-

Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- 化学的及び物理的性質

名前と識別子

-

- Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-

- (4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

- 6 beta-naloxol

- (5alpha,6beta)-4,5-Epoxy-17-(2-propenyl)morphinan-3,6,14-triol

- 6beta-Hydroxynaloxone

- 6beta-Naloxol

- 6 beta-hydroxynaloxone

- UNII-QY92ZV4EHS

- 53154-12-4

-

- インチ: InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1

- InChIKey: ANEQRJBDUHMEEB-MKUCUKIISA-N

- ほほえんだ: C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O

計算された属性

- せいみつぶんしりょう: 313.16800

- どういたいしつりょう: 313.167794

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 511

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 52.9

- 互変異性体の数: 2

じっけんとくせい

- 密度みつど: 1.35

- ふってん: 493.3°Cat760mmHg

- フラッシュポイント: 252.1°C

- 屈折率: 1.674

- PSA: 52.93000

- LogP: 1.91620

Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | M7944447-5mg |

6β-Naloxol(CRM) |

53154-12-4 | 98% | 5mg |

RMB 5667.20 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N912434-5mg |

6β-Naloxol (CRM) |

53154-12-4 | 98% | 5mg |

¥6,375.60 | 2022-09-01 |

Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)- 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

53154-12-4 (Morphinan-3,6,14-triol,4,5-epoxy-17-(2-propen-1-yl)-, (5a,6b)-) 関連製品

- 78715-23-8(6,14-Ethenomorphinan-7-methanol,a-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-a-methyl-, (aS,5a,7a)-)

- 14357-78-9(6,14-Ethenomorphinan-7-methanol,17-(cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-a,a-dimethyl-, (5a,7a)-)

- 20410-95-1(α-Naloxol)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量